(2E)-3-(3,4-dimethoxyphenyl)-N-{2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}prop-2-enamide
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Overview
Description
The compound (2E)-3-(3,4-dimethoxyphenyl)-N-{2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}prop-2-enamide is a complex organic molecule that features a variety of functional groups, including methoxy, oxadiazole, and triazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-N-{2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}prop-2-enamide typically involves multiple steps:
Formation of the 3,4-dimethoxyphenyl group: This can be achieved through the methylation of a phenol derivative.
Synthesis of the oxadiazole ring: This step often involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative.
Construction of the triazole ring: This can be done using a click chemistry approach, typically involving the reaction of an azide with an alkyne.
Coupling of the fragments: The final step involves coupling the synthesized fragments under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups can undergo oxidation to form quinones.
Reduction: The oxadiazole and triazole rings can be reduced under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or hydrogen gas.
Substitution: Electrophiles like bromine or nitronium ions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Reduced forms of the oxadiazole and triazole rings.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photonic properties.
Biology
In biological research, this compound could serve as a probe to study enzyme interactions or as a precursor for the synthesis of bioactive molecules.
Medicine
Industry
In the industrial sector, this compound could be used in the development of new polymers or as an additive to improve the properties of existing materials.
Mechanism of Action
The mechanism by which (2E)-3-(3,4-dimethoxyphenyl)-N-{2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}prop-2-enamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: Used as an antimicrobial agent.
Domiphen bromide: Also used as an antimicrobial agent.
Bis(2-ethylhexyl) terephthalate: Used as a plasticizer.
Uniqueness
What sets (2E)-3-(3,4-dimethoxyphenyl)-N-{2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}prop-2-enamide apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O4/c1-12-20-18(28-22-12)14-11-24(23-21-14)9-8-19-17(25)7-5-13-4-6-15(26-2)16(10-13)27-3/h4-7,10-11H,8-9H2,1-3H3,(H,19,25)/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PETIDSAIVFYHLG-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)C=CC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)/C=C/C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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